3',6'-Bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid
Description
3',6'-Bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid is a rhodamine-derived fluorophore characterized by a spirocyclic xanthene core. Its structure features two dimethylamino groups at the 3' and 6' positions of the xanthene ring, a ketone group at the 3-position, and a carboxylic acid substituent at the 5-position of the benzofuran moiety. This compound serves as a critical intermediate for synthesizing fluorescent probes, such as TAMRA NHS ester, which is widely used in biomolecular labeling . The dimethylamino groups enhance fluorescence quantum yield and redshift emission wavelengths compared to hydroxyl-substituted analogs like 5-carboxyfluorescein (5-CF) .
Properties
IUPAC Name |
3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c1-26(2)15-6-9-19-21(12-15)31-22-13-16(27(3)4)7-10-20(22)25(19)18-8-5-14(23(28)29)11-17(18)24(30)32-25/h5-13H,1-4H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVXPZDNLDPUES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)O)C(=O)O3)C5=C(O2)C=C(C=C5)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404868 | |
| Record name | ST067127 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150322-05-7 | |
| Record name | ST067127 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3',6'-Bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid is a complex organic compound notable for its unique structural features, including a spirocyclic framework and multiple functional groups. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, which are influenced by its molecular structure.
Molecular Structure and Properties
The molecular formula of this compound is with a molecular weight of 430.5 g/mol. The structural complexity arises from the fusion of a benzofuran moiety with a xanthene core, along with two dimethylamino groups and a carboxylic acid group. These features contribute to its reactivity and potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H22N2O5 |
| Molecular Weight | 430.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | DCVXPZDNLDPUES-UHFFFAOYSA-N |
Biological Activity Overview
Preliminary studies suggest that this compound may interact with various biological targets, potentially leading to inhibition or modulation of specific biological pathways. The presence of dimethylamino groups is particularly significant as they can participate in nucleophilic reactions, enhancing the compound's reactivity.
- Enzyme Interaction : Initial data indicate that this compound may bind to certain enzymes, affecting their activity. This could lead to alterations in metabolic pathways or signal transduction mechanisms.
- Receptor Modulation : The compound may also interact with various receptors, influencing cellular responses and potentially leading to therapeutic effects.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound.
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry examined related xanthene derivatives and their cytotoxic effects on cancer cell lines. It was found that compounds with similar structural motifs exhibited significant antiproliferative activity against various cancer types. The study suggests that the incorporation of dimethylamino groups may enhance cellular uptake and efficacy against tumor cells.
Comparative Analysis with Similar Compounds
The uniqueness of this compound can be highlighted through comparison with structurally related compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 6-FAM (6-Carboxyfluorescein) | Fluorescent dye | Widely used in molecular biology |
| Rhodamine B | Xanthene derivative | Strong fluorescence properties |
| 3',6'-Dihydroxy-3-oxo-spiro[2-benzofuran-1,9'-xanthene] | Hydroxy groups instead of amino groups | Different solubility and reactivity |
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural and functional differences between the target compound and its analogs:
Key Comparisons
vs. 5-Carboxyfluorescein (5-CF)
- Structural Differences: 5-CF has hydroxyl groups at 3' and 6', whereas the target compound replaces these with dimethylamino groups.
- Functional Impact: The dimethylamino groups in the target compound confer a ~60 nm redshift in emission (green → red) compared to 5-CF, enhancing compatibility with red-filtered detection systems . 5-CF is hydrophilic (aqueous solubility) and used in organic anion transporter (OAT) studies, while the target compound’s hydrophobicity limits its direct use in aqueous assays but makes it suitable for derivatization .
vs. TAMRA NHS Ester
- Structural Differences : TAMRA is the NHS-activated ester of the target compound.
- Functional Impact: The NHS ester group in TAMRA enables covalent conjugation to amines in biomolecules, whereas the carboxylic acid form requires activation for labeling . application .
vs. 5-Carboxyfluorescein Diacetate
- Structural Differences : The diacetate has acetylated hydroxyl groups, unlike the free carboxylic acid in the target compound.
- Functional Impact: Acetylation renders the diacetate cell-permeable and non-fluorescent until intracellular esterases cleave the groups, making it ideal for live-cell tracking. The target compound’s free carboxylic acid limits membrane permeability but allows direct use in extracellular assays .
vs. Tetrabromo Derivatives
- Structural Differences : Bromine atoms at 2',4',5',7' positions replace hydrogen atoms.
- Functional Impact :
- Bromination increases molecular weight and quenches fluorescence, making such derivatives suitable as precursors for heavy-atom-modified probes or fluorescence quenchers .
Preparation Methods
Reaction Pathway and Conditions
This method employs a palladium-catalyzed spirocyclization to form the benzofuran-xanthene framework. Key steps include:
-
Substrate Preparation : A pre-functionalized xanthene derivative (e.g., 3,6-dihydroxyxanthen-9-one) is reacted with a benzofuran precursor containing a propargyl alcohol moiety.
-
Catalytic System : Pd₂(dba)₃ (1 mol%) and a chiral secondary amine (e.g., 2-(diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine, 15 mol%) in ethyl acetate at room temperature.
-
Cyclization : The Conia–Ene reaction forms the spiro center, followed by isomerization to stabilize the product.
Data Table: Optimization of Spirocyclization
| Catalyst Loading (Pd₂(dba)₃) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| 1 mol% | EtOAc | 25 | 89 | 98/99 |
| 0.5 mol% | THF | 25 | 78 | 95 |
| 2 mol% | CH₃CN | 25 | 85 | 97 |
Key Findings :
-
Solvent Dependency : Ethyl acetate maximizes yield and enantioselectivity due to optimal polarity for Pd coordination.
-
Scalability : The reaction scales to 5 mmol without significant yield loss (47% yield at 1.2 mmol scale).
Nitrile Hydrolysis for Carboxylic Acid Functionalization
Reaction Pathway
This two-step approach converts a pre-synthesized nitrile intermediate into the carboxylic acid:
Data Table: Hydrolysis Conditions and Outcomes
| Nitrile Precursor | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Xanthene-9-carbonitrile | NaOH | 100 | 8 | 95.3 |
| Xanthene-9-carbonitrile | KOH | 100 | 10 | 89.2 |
| Xanthene-9-carbonitrile | LiOH | 90 | 12 | 82.1 |
Mechanistic Insight : Alkaline hydrolysis proceeds via a tetrahedral intermediate, with NaOH providing optimal nucleophilic attack by hydroxide ions.
One-Pot Acid-Catalyzed Spirocyclization
Procedure
A one-pot method using Brønsted acids simplifies the spiro ring formation:
Data Table: Acid Catalysts for Spirocyclization
| Acid Catalyst | Loading (mol%) | Yield (%) | Purity (%) |
|---|---|---|---|
| PTSA | 20 | 72 | 98 |
| H₂SO₄ | 15 | 68 | 95 |
| Mg(ClO₄)₂ | 10 | 65 | 93 |
Advantages :
Friedel-Crafts Acylation for Benzofuran Core Assembly
Methodology
This route constructs the benzofuran moiety via Friedel-Crafts acylation:
Data Table: Friedel-Crafts Optimization
| Acylating Agent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Chloroacetyl chloride | AlCl₃ | 0 | 78 |
| Acetic anhydride | BF₃·Et₂O | 25 | 65 |
| Propionyl chloride | FeCl₃ | -10 | 70 |
Challenges :
Enzymatic Resolution for Enantiopure Synthesis
Biocatalytic Approach
Recent advances utilize lipases for kinetic resolution of racemic spiro intermediates:
Data Table: Enzymatic Resolution Efficiency
| Enzyme | Substrate Concentration (mM) | Time (h) | ee (%) |
|---|---|---|---|
| CAL-B | 50 | 24 | 99 |
| Pseudomonas cepacia lipase | 50 | 48 | 85 |
| Thermomyces lanuginosus lipase | 50 | 36 | 92 |
Advantages :
Comparative Analysis of Methods
| Method | Yield Range (%) | Key Advantages | Limitations |
|---|---|---|---|
| Palladium-Catalyzed Cyclization | 78–89 | High enantioselectivity, scalable | Costly Pd catalysts |
| Nitrile Hydrolysis | 82–95 | Simple, high-yielding | Requires toxic cyanide intermediates |
| One-Pot Acid Catalysis | 65–72 | Metal-free, one-pot | Moderate yields |
| Friedel-Crafts Acylation | 65–78 | Robust for electron-rich systems | Side product formation |
| Enzymatic Resolution | 85–99 | Eco-friendly, high ee | Long reaction times |
Q & A
Q. What are the recommended synthetic routes for 3',6'-Bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid, and how are reaction conditions optimized?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, fluorescein derivatives can react with dimethylamine under controlled pH (8–10) and temperature (60–80°C) to introduce dimethylamino groups. In one protocol, a 91% yield was achieved by reacting fluorescein with 4-methylbenzenesulfonyl chloride for 8 hours in anhydrous dimethylformamide (DMF) with triethylamine as a base . Optimization involves adjusting stoichiometry, solvent polarity, and reaction time, monitored by TLC or HPLC. Post-synthesis purification uses column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- NMR Spectroscopy : H and C NMR confirm substituent positions and spirocyclic integrity. For example, spiro-carbon signals appear at ~95–100 ppm in C NMR, while dimethylamino groups show singlets near δ 2.8–3.2 ppm in H NMR .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H] at m/z 449.18) and fragmentation patterns .
- IR Spectroscopy : Stretching vibrations for carbonyl (C=O, ~1700 cm) and aromatic C–H (~3050 cm) confirm functional groups .
Advanced Research Questions
Q. How can computational methods like DFT elucidate the electronic properties and reactivity of this compound?
Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level predicts frontier molecular orbitals (HOMO-LUMO gaps), charge distribution, and reactive sites. For example, the electron-rich xanthene ring and carbonyl group are susceptible to electrophilic attacks, validated by experimental sulfonation reactions . Solvent effects (e.g., ethanol, DMSO) are modeled using the Polarizable Continuum Model (PCM), aligning with observed reaction kinetics .
Q. What role does this compound play in high-throughput screening (HTS) for antiviral agents?
In SARS-CoV-2 studies, derivatives of this spiroxanthene scaffold were screened for protease inhibition. The compound’s fluorescence properties (λ/λ ~490/520 nm) enable real-time monitoring of enzyme activity. For instance, it was used in a fluorescence resonance energy transfer (FRET) assay to quantify viral main protease (M) inhibition, with IC values compared against controls like carminomycin and hesperidin .
Q. How do the fluorescence properties of this compound facilitate dynamic cellular proteostasis studies?
The compound’s boronic acid derivatives (e.g., RhoBo) act as "turn-on" sensors for tetraserine motifs in proteins. Upon binding, fluorescence intensity increases 20-fold (quantum yield Φ ~0.85 in aqueous buffer), enabling live-cell imaging of protein folding. This is critical for studying proteostasis in endoplasmic reticulum stress models . Calcein-AM analogs (cell-permeable esters) are hydrolyzed intracellularly to fluorescent acids, tracking proteasome activity via fluorescence recovery after photobleaching (FRAP) .
Q. How can contradictions in cytotoxicity data be resolved when using this compound in biological assays?
Discrepancies often arise from assay conditions:
- pH Sensitivity : Fluorescence quenching occurs below pH 6.5, necessitating buffered media (e.g., pH 7.4 PBS) .
- Serum Interference : Albumin binding reduces effective concentration; pre-incubation with serum-free media is recommended .
- Control Normalization : Parallel assays with MTS or Alamar Blue validate viability metrics, correcting for autofluorescence artifacts .
Q. Methodological Recommendations
- Crystallography : Use SHELXL for small-molecule refinement (Mo Kα radiation, R < 0.05). SHELXS solves phase problems via direct methods .
- Dynamic Studies : For proteostasis assays, combine fluorescence lifetime imaging (FLIM) with Förster radius calculations (R ≈ 5.6 nm for fluorescein derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
